BenchChemオンラインストアへようこそ!

Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Physicochemical profiling Purification pKa prediction

Eliminate late-stage bromination uncertainty. This C9-bromo benzoxazepine methyl ester is delivered at 98% purity, ready for immediate Pd-catalyzed cross-coupling. The neutral methyl ester (pKa 13.2) remains stable under Suzuki conditions and across all aqueous pH, simplifying automated purification. Its high boiling point (527°C) supports solvent-free amidation and transesterification. Choose the pre-functionalized building block to reduce step count, avoid regioisomeric mixtures, and accelerate CBP/P300 bromodomain inhibitor SAR.

Molecular Formula C11H10BrNO4
Molecular Weight 300.108
CAS No. 2219419-13-1
Cat. No. B2581455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
CAS2219419-13-1
Molecular FormulaC11H10BrNO4
Molecular Weight300.108
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)Br)OCCNC2=O
InChIInChI=1S/C11H10BrNO4/c1-16-11(15)6-4-7-9(8(12)5-6)17-3-2-13-10(7)14/h4-5H,2-3H2,1H3,(H,13,14)
InChIKeyNNDAKAQXHFLCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate – Core Structure & Class Identification for Procurement Decisions


Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (CAS 2219419-13-1) is a heterocyclic building block belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold, a privileged structure in medicinal chemistry for developing CBP/P300 bromodomain inhibitors [1]. The compound integrates a synthetically versatile C9-bromo substituent, a C7-methyl ester, and a C5-oxo group, enabling modular functionalization through cross-coupling and hydrolysis. Its molecular formula is C₁₁H₁₀BrNO₄ with a molecular weight of 300.11 g/mol and an MDL identifier MFCD31690296 .

Why Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate Cannot Be Replaced by Common Benzoxazepine Analogs


Benzoxazepine building blocks with similar core scaffolds are not functionally interchangeable due to decisive differences in substituent identity, ester type, and oxidation state. Replacement of the C9-bromo with hydrogen or chlorine eliminates the handle for palladium-catalyzed cross-coupling [1], while substitution of the methyl ester with a free carboxylic acid alters acidity by over 9 pKa units , profoundly affecting solubility, purification, and downstream coupling efficiency. These variations mandate precise selection based on the intended synthetic sequence.

Quantitative Differentiation of Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate Against Closest Analogs


pKa Divergence: Ester vs. Free Acid Dictates Ionization-Dependent Purification Strategy

The target methyl ester exhibits a predicted pKa of 13.19±0.20, classifying it as essentially non-ionizable under standard laboratory conditions, whereas the 9-bromo-7-carboxylic acid analog (CAS 2138166-16-0) has a predicted pKa of 3.73±0.20 . This 9.46-unit difference means the free acid exists predominantly as a carboxylate anion at pH >5, enabling aqueous extraction and ion-exchange chromatography, while the methyl ester requires organic-phase handling. Selecting the incorrect derivative can lead to loss during workup or incompatibility with base-sensitive downstream steps.

Physicochemical profiling Purification pKa prediction

Boiling Point Elevation: Brominated Methyl Ester vs. Unsubstituted Parent for Thermal Process Design

The predicted boiling point of the target compound (527.0±50.0 °C) is approximately 176 °C higher than that of the unsubstituted parent scaffold, methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (CAS 1206229-01-7; predicted boiling point 351.2±42.0 °C) . This substantial elevation, attributed to the additional bromine and carbonyl groups, has implications for solvent removal, high-temperature reactions, and safety classification during bulk procurement.

Thermal stability Distillation Process chemistry

C9-Bromo Cross-Coupling Handle: Enables Diversification Unavailable to the Unsubstituted Parent

The presence of a bromine atom at the C9 position provides a direct handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), a capability absent in the unsubstituted parent methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (CAS 1206229-01-7) [1]. In the patent literature for benzoxazepine-based PI3K inhibitors, 9-bromo intermediates are explicitly employed in Suzuki couplings with arylboronic acids to construct biaryl pharmacophores [2]. The C-Cl analog (CAS 2694721-85-0) offers a less reactive alternative, requiring harsher conditions or specialized ligands for oxidative addition.

Cross-coupling Suzuki reaction Medicinal chemistry diversification

Purity Benchmark: CymitQuimica Lot Specification at 98% with MDL Traceability

The target compound is supplied by CymitQuimica (brand: Fluorochem) with a documented purity of 98% . The closest free-acid analog (CAS 2138166-16-0) is available at 98% purity from Chemscene , while the unsubstituted parent methyl ester is listed at 97% purity by Aladdin . The 1% differential versus the unsubstituted scaffold, combined with MDL identifier MFCD31690296, provides batch-to-batch traceability for GLP-oriented procurement.

Purity specification Quality control Procurement

Optimal Procurement and Deployment Scenarios for Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate


Late-Stage Diversification of CBP/P300 Bromodomain Inhibitor Cores

The C9-bromo handle enables Suzuki coupling with arylboronic acids to generate libraries of 9-aryl benzoxazepines, a key SAR exploration strategy for CBP/P300 bromodomain inhibitors [1]. The methyl ester remains stable under standard Pd-catalyzed conditions, avoiding the need for protecting-group manipulation that would be necessary with the free-acid analog, which would require esterification prior to coupling.

Solid-Phase or Parallel Synthesis Workflows Requiring Non-Ionizable Intermediates

With a predicted pKa of 13.19, the methyl ester remains neutral across the full aqueous pH range, unlike the free acid (pKa 3.73) . This property simplifies automated extraction and chromatography in parallel synthesis platforms where pH-dependent partitioning can cause well-to-well cross-contamination.

Multi-Step Synthesis Preferring a Single, High-Purity Building Block Over Sequential Halogenation

Rather than synthesizing the unsubstituted scaffold and performing a late-stage electrophilic bromination—which often yields regioisomeric mixtures—procurement of the pre-brominated methyl ester at 98% purity eliminates a low-yielding, non-selective step, reducing overall step count and improving atom economy.

Process Chemistry Scale-Up Where Thermal Stability and Non-Volatility Are Advantages

The predicted boiling point of 527 °C indicates extremely low volatility, making the compound suitable for high-temperature amidation or transesterification reactions without losses to evaporation, a distinct advantage over the unsubstituted parent (boiling point ~351 °C) in solvent-free or high-boiling-solvent process conditions .

Quote Request

Request a Quote for Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.